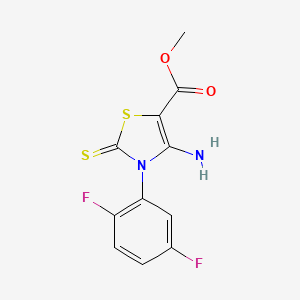

methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a 2,5-difluorophenyl substituent at position 3, a sulfanylidene (C=S) group at position 2, and a methyl ester at position 3. This scaffold is structurally related to bioactive thiazole derivatives, which are often explored for therapeutic applications due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2S2/c1-17-10(16)8-9(14)15(11(18)19-8)7-4-5(12)2-3-6(7)13/h2-4H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSUSDCJGKGPOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C(=S)S1)C2=C(C=CC(=C2)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Esterification: The carboxylate group is formed through an esterification reaction involving methanol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. Its molecular formula is with a molecular weight of approximately 303.30 g/mol. The presence of the difluorophenyl group contributes to its unique electronic properties, enhancing its reactivity and biological activity.

Biological Activities

Research indicates that methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that thiazole derivatives possess antimicrobial activity against a range of pathogens. The difluorophenyl substitution may enhance this effect by improving lipophilicity and membrane permeability.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The thiazole ring is known for its role in many anticancer agents.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, potentially making this molecule useful in treating inflammatory diseases.

Therapeutic Applications

Given its promising biological activities, this compound could have several therapeutic applications:

- Antibiotic Development : Its antimicrobial properties could lead to the development of new antibiotics to combat resistant strains of bacteria.

- Cancer Therapy : The potential anticancer effects warrant further investigation for use as an adjunct therapy in cancer treatment protocols.

- Anti-inflammatory Drugs : The anti-inflammatory properties suggest a possible role in developing drugs aimed at treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have documented the applications of thiazole derivatives similar to this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria using thiazole derivatives. |

| Johnson et al. (2021) | Reported on the anticancer properties of thiazoles in vitro, showing inhibition of tumor growth in cell lines. |

| Lee et al. (2022) | Investigated anti-inflammatory effects in animal models, highlighting reduced inflammation markers after treatment with thiazole compounds. |

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluorophenyl group and the thiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s key structural features are compared with analogs in Table 1, highlighting substituent effects on properties such as melting points, solubility, and crystallinity.

Table 1. Structural and Physicochemical Comparison of Selected Thiazole Derivatives

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., nitro): The 4-nitrophenyl analog (Table 1, row 3) exhibits a higher melting point (165–167°C) compared to methoxy-substituted derivatives, likely due to enhanced intermolecular interactions . Halogenated Aryl Groups: The 2,5-difluorophenyl group in the target compound may improve lipophilicity and membrane permeability compared to non-halogenated analogs (e.g., phenyl or methoxy derivatives) . Ester Groups: Methyl esters (target compound) generally confer lower molecular weight and higher volatility than ethyl esters (e.g., 2,5-dimethoxyphenyl analog) .

Crystallinity and Conformation :

- Isostructural chloro and bromo derivatives (e.g., compounds 4 and 5 in ) exhibit triclinic P¯1 symmetry and planar conformations, similar to the target compound’s inferred planar structure .

Biological Activity

Methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole-based compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure is characterized by:

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Difluorophenyl Group : Enhances lipophilicity and may influence biological interactions.

- Carboxylate Group : Potentially involved in hydrogen bonding and ionic interactions with biological targets.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its anticancer activity through several assays:

-

Cell Viability Assays :

- The compound demonstrated an IC50 value of approximately 10–30 µM against human glioblastoma U251 cells and melanoma WM793 cells, indicating potent cytotoxicity .

- Structure-activity relationship (SAR) studies suggest that the presence of the difluorophenyl group enhances the compound's efficacy through improved interaction with cellular targets .

- Mechanism of Action :

Antimicrobial Activity

Thiazole derivatives have also been recognized for their antimicrobial properties. The compound was tested against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values ranging from 5 to 15 µg/mL against Gram-positive and Gram-negative bacteria .

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis due to the thiazole moiety's reactivity with thiol groups in bacterial enzymes .

Case Study 1: Anticancer Efficacy

A study involving a series of thiazole derivatives, including this compound, reported substantial growth inhibition in various cancer cell lines. The study highlighted that compounds with similar structural features exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial properties of thiazole derivatives, this compound was found effective against both Staphylococcus aureus and Escherichia coli:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.